3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione
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Overview
Description
3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione is a chemical compound known for its unique structure and properties It belongs to the class of thiazolidinethiones, which are characterized by a thiazolidine ring with a sulfur atom and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione typically involves the reaction of m-chlorophenyl isothiocyanate with phenylacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinethione ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazolidinethione ring can be reduced to form thiazolidine derivatives.
Substitution: The chlorine atom on the m-chlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(m-Chlorophenyl)-4-oxo-4-phenyl-2-thiazolidinethione.
Reduction: Formation of 3-(m-Chlorophenyl)-4-hydroxy-4-phenylthiazolidine.
Substitution: Formation of various substituted thiazolidinethione derivatives.
Scientific Research Applications
3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound may also interact with DNA or other biomolecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(m-Chlorophenyl)-4-hydroxy-4-phenylthiazolidine
- 3-(m-Chlorophenyl)-4-oxo-4-phenyl-2-thiazolidinethione
- 3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidine
Uniqueness
3-(m-Chlorophenyl)-4-hydroxy-4-phenyl-2-thiazolidinethione is unique due to its specific substitution pattern and the presence of both hydroxyl and thiazolidinethione functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
23509-78-6 |
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Molecular Formula |
C15H12ClNOS2 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C15H12ClNOS2/c16-12-7-4-8-13(9-12)17-14(19)20-10-15(17,18)11-5-2-1-3-6-11/h1-9,18H,10H2 |
InChI Key |
FYSHQZSXWNAASC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=S)S1)C2=CC(=CC=C2)Cl)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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